4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a triazole ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperidine and morpholine rings through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperidine and morpholine rings may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: A simpler compound with a similar triazole ring.
Piperidine: A basic structure found in many pharmaceuticals.
Morpholine: Commonly used in chemical synthesis and as a solvent.
Uniqueness
4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C14H23N5O2 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H23N5O2/c1-17-11-15-16-13(17)10-18-7-8-21-12(9-18)14(20)19-5-3-2-4-6-19/h11-12H,2-10H2,1H3 |
InChI Key |
YXIUTISWYBNFKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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